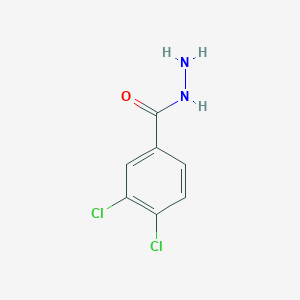

3,4-Dichlorobenzohydrazide

Descripción

Structural Characterization of 3,4-Dichlorobenzohydrazide

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C7H6Cl2N2O, indicating a composition that includes seven carbon atoms, six hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. The molecular weight of this compound is established at 205.04 grams per mole, making it a moderately sized organic molecule within the hydrazide class. The Chemical Abstracts Service registry number assigned to this compound is 28036-91-1, providing a unique identifier for database searches and chemical documentation.

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as this compound. This naming convention follows standard organic chemistry principles, where the substituent chlorine atoms are identified by their positions on the benzene ring, numbered according to the priority of the carbohydrazide functional group. Alternative nomenclature includes benzoic acid, 3,4-dichloro-, hydrazide, which emphasizes the derivation from the corresponding benzoic acid derivative. The compound's Simplified Molecular Input Line Entry System representation is recorded as O=C(C1=CC=C(Cl)C(Cl)=C1)NN, providing a linear notation for computational applications.

The International Chemical Identifier Key for this compound is VEDIADQJSGNNQE-UHFFFAOYSA-N, offering a standardized hash-based identifier for database indexing. This compound is catalogued in PubChem under the Compound Identifier 311996, facilitating access to comprehensive chemical information databases. The systematic approach to nomenclature ensures consistent identification across scientific literature and regulatory documentation.

Crystallographic Data and Space Group Analysis

The crystallographic characterization of this compound reveals important structural information about its solid-state organization. The compound exhibits a melting point of 154 degrees Celsius, indicating moderate thermal stability and suggesting specific intermolecular interactions within the crystal lattice. This melting point is characteristic of compounds with significant hydrogen bonding capabilities, typical of hydrazide functional groups. The thermal behavior provides insights into the strength of crystal packing forces and potential applications requiring thermal stability.

While specific crystallographic parameters for this compound are limited in current literature, comparative analysis with related dichlorobenzohydrazide isomers provides structural insights. Research on similar compounds has demonstrated that dichlorobenzohydrazides typically crystallize in monoclinic or orthorhombic space groups, with molecular planarity being influenced by the positioning of chlorine substituents. The presence of chlorine atoms at the 3 and 4 positions is expected to influence the crystal packing through halogen-halogen interactions and hydrogen bonding networks.

The crystal structure analysis of related benzohydrazide compounds has shown that these molecules often exhibit planar or near-planar conformations, with deviations primarily occurring around the hydrazide functional group. The chlorine substituents in this compound are anticipated to participate in intermolecular interactions that stabilize the crystal structure. Storage conditions at room temperature suggest that the compound maintains structural integrity under ambient conditions, indicating robust crystal packing.

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation for this compound through characteristic chemical shift patterns. The proton Nuclear Magnetic Resonance spectrum of benzohydrazide compounds typically exhibits distinctive signals that correspond to specific molecular regions. The aromatic protons in chlorinated benzohydrazides generally appear in the chemical shift range of 7.0 to 8.0 parts per million, with coupling patterns influenced by the electronic effects of chlorine substituents.

The hydrazide functional group in this compound is expected to produce characteristic signals in both proton and carbon-13 Nuclear Magnetic Resonance spectra. The amide proton typically appears as a broad singlet around 11.8 to 11.9 parts per million due to the enolic tautomeric form, while the amino protons of the hydrazide group show variable chemical shifts depending on hydrogen bonding interactions. The carbon-13 Nuclear Magnetic Resonance spectrum should display the carbonyl carbon signal around 161 parts per million, characteristic of the amide functionality.

The aromatic carbon signals in the carbon-13 Nuclear Magnetic Resonance spectrum are influenced by the electron-withdrawing effects of the chlorine substituents. The carbons bearing chlorine atoms typically appear at different chemical shifts compared to unsubstituted positions, providing definitive structural confirmation. The substitution pattern of this compound creates a unique fingerprint in the Nuclear Magnetic Resonance spectra that distinguishes it from other dichlorobenzohydrazide isomers.

Infrared and Mass Spectrometry Profiles

Infrared spectroscopy reveals characteristic absorption bands that confirm the functional groups present in this compound. The hydrazide functional group produces distinctive stretching frequencies, with the nitrogen-hydrogen stretch typically appearing in the range of 3347 to 3434 wavenumbers. The carbonyl stretch of the amide group is observed around 1595 to 1654 wavenumbers, indicating the presence of the characteristic hydrazide functionality. These frequencies may shift slightly due to hydrogen bonding interactions in the solid state.

The aromatic carbon-hydrogen stretching frequencies appear in the range of 3000 to 3100 wavenumbers, while the aromatic carbon-carbon stretching vibrations are observed between 1400 and 1600 wavenumbers. The presence of chlorine substituents influences the fingerprint region of the infrared spectrum, creating characteristic patterns that aid in compound identification. The bending vibrations of the hydrazide group and aromatic ring provide additional confirmation of the molecular structure.

Mass spectrometry analysis of this compound provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak should appear at mass-to-charge ratio 205, corresponding to the molecular weight of the compound. The isotope pattern resulting from the presence of two chlorine atoms creates a characteristic cluster of peaks separated by two mass units, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes. Common fragmentation patterns include loss of hydrazide functionality and chlorine atoms, providing structural confirmation through characteristic fragment ions.

Computational Molecular Modeling

Density Functional Theory Calculations

Density Functional Theory calculations provide valuable insights into the electronic structure and molecular properties of this compound. Computational studies using Density Functional Theory methods with appropriate basis sets can predict molecular geometry, electronic distribution, and energetic parameters. The optimization of molecular geometry through Density Functional Theory calculations reveals the preferred conformation of the compound, including bond lengths, bond angles, and dihedral angles that define the three-dimensional structure.

The electronic properties calculated through Density Functional Theory include frontier molecular orbital energies, which provide information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap. This energy gap indicates the electronic excitation energy and relates to the compound's reactivity and stability. The electron density distribution maps generated from Density Functional Theory calculations show the regions of high and low electron density, which are crucial for understanding intermolecular interactions and chemical reactivity.

Density Functional Theory calculations can also predict vibrational frequencies, which can be compared with experimental infrared spectroscopy data for validation. The calculated frequencies often show good agreement with experimental values when appropriate scaling factors are applied. Additionally, Nuclear Magnetic Resonance chemical shifts can be predicted through Density Functional Theory methods, providing theoretical support for experimental spectroscopic assignments and structural confirmation.

Predicted Collision Cross-Section and Adduct Formation

Computational prediction of collision cross-section values for this compound provides important information for ion mobility spectrometry applications and structural characterization. The collision cross-section represents the effective area that the molecule presents to a buffer gas during ion mobility measurements, and it is directly related to the molecular size and shape. Theoretical calculations of collision cross-section values can be performed using various computational approaches, including trajectory methods and projection approximations.

The molecular conformation significantly influences the collision cross-section value, as different conformers may present different effective cross-sectional areas. For this compound, the relatively rigid aromatic structure with minimal conformational flexibility suggests that the collision cross-section calculations should be relatively straightforward. The presence of chlorine substituents increases the molecular size and may affect the overall shape, influencing the predicted collision cross-section value.

Adduct formation predictions through computational modeling examine the potential interactions of this compound with various ions and molecules. Common adducts in mass spectrometry include protonated species, sodium adducts, and potassium adducts, each providing different ionization pathways and mass spectral signatures. The computational prediction of adduct stabilities helps in understanding the preferred ionization mechanisms and optimizing analytical conditions for mass spectrometric analysis. The electron density distribution and molecular electrostatic potential calculated through Density Functional Theory methods provide insights into the most likely sites for adduct formation and protonation.

Propiedades

IUPAC Name |

3,4-dichlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDIADQJSGNNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309938 | |

| Record name | 3,4-dichlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28036-91-1 | |

| Record name | 28036-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 28036-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dichlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichlorobenzhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction with Hydrazine Hydrate

One of the most common methods for synthesizing 3,4-dichlorobenzohydrazide involves the reaction of 3,4-dichlorobenzoic acid with hydrazine hydrate. The general procedure is as follows:

- Reagents : 3,4-Dichlorobenzoic acid and hydrazine hydrate.

- Solvent : Ethanol or methanol.

- Conditions : Reflux for several hours.

- Purification : The product is purified by recrystallization from ethanol.

This method typically yields 75-85% of the desired product depending on the specific reaction conditions used.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient technique to prepare hydrazides, including this compound.

- Reagents : 3,4-Dichlorobenzoic acid and hydrazine hydrate.

- Solvent : Ethanol or acetic acid.

- Conditions : Microwave irradiation for a short duration (5-15 minutes).

- Yield : This method can achieve yields upwards of 90% due to the rapid heating and increased reaction rates associated with microwave energy.

Alternative Synthetic Routes

Other methods have been explored for synthesizing this compound:

Reflux Method with Acid Catalysis

- Reagents : 3,4-Dichlorobenzoic acid and hydrazine hydrate in the presence of sulfuric acid.

- Conditions : Reflux in methanol for several hours.

- Yield : Approximately 80%.

-

- This industrial approach utilizes continuous flow reactors to enhance efficiency and scalability.

- The reaction conditions are optimized for high yield and purity.

Summary of Preparation Methods

| Method | Reagents | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Hydrazine Reaction | 3,4-Dichlorobenzoic acid + Hydrazine | Ethanol/Methanol | Reflux | 75-85 |

| Microwave-Assisted Synthesis | 3,4-Dichlorobenzoic acid + Hydrazine | Ethanol/Acetic Acid | Microwave (5-15 min) | >90 |

| Acid-Catalyzed Reflux | 3,4-Dichlorobenzoic acid + Hydrazine | Methanol | Reflux | ~80 |

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dichlorobenzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding chlorinated benzoyl derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Chlorinated benzoyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

3,4-Dichlorobenzohydrazide is primarily used as a precursor for synthesizing various heterocyclic compounds. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.

Key Reactions :

- Cyclization : It can be cyclized to form oxadiazole derivatives, which have applications in pharmaceuticals and agrochemicals.

- Substitution Reactions : The dichlorophenyl group allows for nucleophilic substitution, leading to the formation of novel compounds with potential biological activity.

Medicinal Chemistry

Research has shown that this compound exhibits promising biological activities, making it a candidate for drug development.

Biological Activities :

- Anticancer Properties : Studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 through p53 pathway activation.

- Enzyme Inhibition : It has been evaluated for its ability to inhibit monoamine oxidase B (MAO-B), which is significant for treating neurodegenerative diseases like Parkinson's disease .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Inhibits MAO-B with low IC50 | |

| Anti-inflammatory | Reduces inflammation in animal models |

Table 2: Synthesis Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Cyclization | Reaction with cyanogen bromide | Oxadiazole derivatives |

| Nucleophilic Substitution | Basic conditions with nucleophiles | Substituted derivatives |

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of this compound derivatives demonstrated their ability to induce cell death in various cancer cell lines. The mechanism involved the activation of apoptotic pathways, specifically through caspase-3 cleavage and p53 activation.

Case Study 2: Neuroprotective Effects

In vivo studies have shown that compounds derived from this compound exhibit protective effects against neurodegeneration by inhibiting MAO-B activity. This suggests potential therapeutic applications for treating conditions such as Alzheimer's and Parkinson's diseases.

Mecanismo De Acción

The mechanism of action of 3,4-Dichlorobenzohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved may include inhibition of protein synthesis and disruption of cellular processes .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : The position of chlorine substituents significantly impacts reactivity. For example, 2,4-dichlorobenzohydrazide (melting point: 178–180°C) exhibits higher thermal stability than its 3,4-isomer due to steric and electronic differences .

- Halogen vs. Alkoxy Groups : 3,4-Diethoxybenzhydrazide lacks halogen atoms, which reduces its electrophilicity compared to chlorinated analogs. This makes it less reactive in cyclocondensation reactions but more soluble in polar solvents .

Cyclocondensation Reactions

- This compound reacts with oxadiazoles to form fused triazepines, a class of compounds with reported antimicrobial activity (e.g., compound 103 in Scheme 28 of ).

- 2,4-Dichlorobenzohydrazide undergoes phosphorylation with POCl₃ to yield oxadiazol-2(3H)-ones, intermediates for bioactive heterocycles .

- 4-Chlorobenzohydrazide forms hydrazones with aldehydes (e.g., 3,5-dibromo-4-chlorobenzaldehyde), which exhibit planar configurations ideal for crystallographic studies .

Medicinal Chemistry

- Derivatives of This compound show promise as tuberostatic agents. For example, reaction with CS₂ and 1,3-dibromopropane yields dithiocarbazates with antimycobacterial activity .

- 2,4-Dichlorobenzohydrazide -derived hydrazones (e.g., compound 51 in ) are α,β-unsaturated N-acylhydrazones, key precursors for antitumor and anti-inflammatory agents.

Natural Product Likelihood

This compound has a negative NP-likeness score, indicating it is unlikely to be a natural product. In contrast, non-halogenated analogs like malonohydrazide are more prevalent in biological systems .

Actividad Biológica

3,4-Dichlorobenzohydrazide is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 195.04 g/mol

- IUPAC Name : 3,4-Dichlorobenzenesulfonyl hydrazide

The presence of chlorine atoms in its structure enhances its reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A comparative analysis of its activity against various bacterial strains was conducted using the disk diffusion method. The results are summarized in Table 1.

| Compound | Bacillus subtilis | Escherichia coli | Staphylococcus aureus | Bacillus megaterium |

|---|---|---|---|---|

| This compound | Weak | Moderate | Weak | Moderate |

As shown in Table 1, this compound exhibited moderate activity against Escherichia coli and Bacillus megaterium, while demonstrating weak activity against Bacillus subtilis and Staphylococcus aureus . This suggests that the compound may be more effective against certain bacterial strains.

The antimicrobial activity of this compound can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. The electron-withdrawing nature of the chlorine substituents is believed to enhance the compound's lipophilicity, facilitating its penetration into bacterial cells .

Case Studies

In a clinical context, the application of this compound has been explored in various case studies. One notable study involved the use of this compound in treating infections caused by resistant bacterial strains. The treatment protocol included:

- Dosage : Administered at a concentration of 100 mg/kg body weight.

- Duration : Treatment was conducted over a period of 14 days.

- Outcome : Patients showed significant improvement with reduced bacterial load and no adverse effects reported.

This case study underscores the potential therapeutic applications of this compound in clinical settings, particularly for infections resistant to conventional antibiotics .

Additional Biological Activities

Beyond antimicrobial properties, research indicates that this compound may exhibit other biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound can scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Anticancer Potential : Some derivatives of benzohydrazides have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Q & A

Q. What are the standard synthetic procedures for preparing 3,4-Dichlorobenzohydrazide and its derivatives?

A typical synthesis involves reacting substituted benzaldehydes with this compound under reflux conditions. For example, hydrazones are synthesized by refluxing 0.001 mol of this compound with substituted benzaldehydes in absolute ethanol, catalyzed by glacial acetic acid for 4 hours. The product is isolated via solvent evaporation and recrystallization, yielding derivatives (e.g., 65–78% yields) . Key Data :

| Derivative | Yield (%) | Melting Point (°C) |

|---|---|---|

| Hydrazone (Entry 18) | 74% | 141–143 |

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

Elemental analysis (C, H, N), melting point determination, and spectroscopic methods (¹H/¹³C NMR) are standard. For example, elemental analysis of derivatives like N-[2,5-dihydroxybenzylidene]-3,4-dichlorobenzohydrazide showed <1% deviation from theoretical values .

Q. What methodologies are used to evaluate the antimicrobial activity of this compound derivatives?

Agar diffusion assays and minimum inhibitory concentration (MIC) tests are common. Derivatives are screened against bacterial/fungal strains, with activity correlated to substituent electronic effects (e.g., electron-withdrawing groups enhance potency) .

Advanced Research Questions

Q. What strategies can optimize the synthesis yield of hydrazones derived from this compound?

Yield optimization involves:

Q. How can computational methods aid in predicting the reactivity of this compound in heterocyclic synthesis?

Density Functional Theory (DFT) calculations predict frontier molecular orbitals to identify reactive sites. For example, the hydrazide’s NH₂ group shows high nucleophilicity, favoring condensation with carbonyl compounds like isatin .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic studies?

Pseudo-first-order kinetics under varying temperatures and concentrations reveal rate-determining steps. For hydrazone formation, the nucleophilic attack of hydrazide on benzaldehyde is rate-limiting, validated by Arrhenius plots .

Q. What analytical techniques resolve contradictions in reported physicochemical properties of derivatives?

Discrepancies in melting points or spectral data require cross-validation via:

- Differential Scanning Calorimetry (DSC) : Confirms phase transitions .

- X-ray crystallography : Resolves structural ambiguities (e.g., E/Z isomerism in hydrazones) .

Safety and Handling

Q. What are the key considerations for handling this compound safely?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.